![molecular formula C40H24N6O5 B5156053 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], also known as ODPQ, is a heterocyclic compound that belongs to the family of quinoxaline derivatives. ODPQ has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood. However, studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can induce cytotoxicity in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] on living organisms are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, including its fluorescent properties, ease of synthesis, and potential applications in various fields. However, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] also has some limitations, including its toxicity and potential side effects on living organisms. Therefore, caution should be taken when handling 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]. One potential direction is the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials for optoelectronics and sensing applications. Another potential direction is the investigation of the anticancer and antibacterial properties of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in vivo. Additionally, the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] derivatives with improved properties and reduced toxicity is also a promising area of research.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a heterocyclic compound with unique properties and potential applications in various fields. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in optoelectronics, material science, and biomedicine. The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, but caution should be taken when handling it due to its toxicity. There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], including the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials and the investigation of its anticancer and antibacterial properties in vivo.
Métodos De Síntesis
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can be synthesized through a multistep process involving the condensation of 2,3-dichloroquinoxaline and 4-nitroaniline followed by oxidation and deprotection. The final product is obtained through purification and recrystallization. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In biomedicine, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been studied for its potential anticancer and antibacterial properties.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3-[4-[4-[3-(4-nitrophenyl)quinoxalin-2-yl]phenoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N6O5/c47-45(48)29-17-9-25(10-18-29)37-39(43-35-7-3-1-5-33(35)41-37)27-13-21-31(22-14-27)51-32-23-15-28(16-24-32)40-38(26-11-19-30(20-12-26)46(49)50)42-34-6-2-4-8-36(34)44-40/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOXNLTMRBYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis{4-[3-(4-nitrophenyl)-2-quinoxalinyl]phenyl} ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)
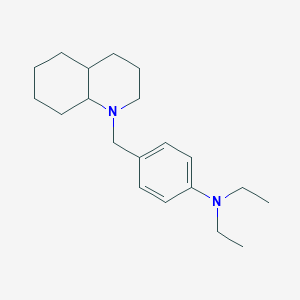
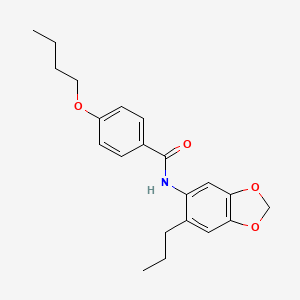
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
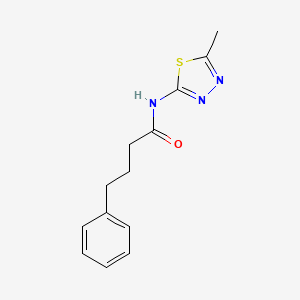
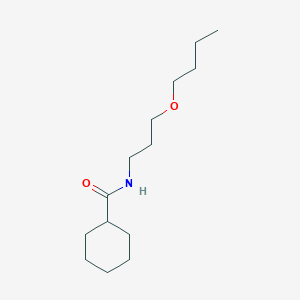
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
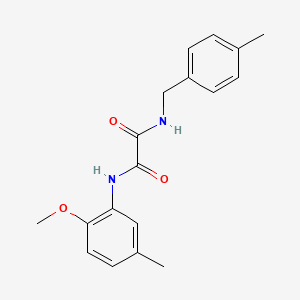
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)